molecular formula C16H23BO5 B1397223 Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1052647-21-8

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1397223
M. Wt: 306.2 g/mol
InChI Key: HOGKWPLWXKLNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound that is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . It is also used in the synthesis of other intermediates for generating conjugated copolymers .


Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound is used as a boric acid ester intermediate in chemical syntheses. Studies have demonstrated its synthesis through multi-step substitution reactions. The structure is confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction and DFT calculations also play a crucial role in confirming the molecular structure (Huang et al., 2021).

Application in Photophysical Properties Studies

  • Researchers investigate the photophysical properties of similar compounds in various solvents. The introduction of groups like methoxy and cyano to the compound results in unique luminescence properties, which are significant in studies of molecular interactions and reactions (Kim et al., 2021).

Role in Photocrosslinking Polymers

  • The compound is integral in the synthesis of polymers that exhibit photocrosslinking behavior. These polymers have applications in various fields, including materials science and engineering, due to their unique crosslinking and stability properties under UV irradiation (Fukuda & Nakashima, 1983).

Application in Fluorescence Probes

  • Derivatives of this compound have been used in the synthesis of fluorescence probes. These probes, particularly boronate ester probes, are valuable in detecting hydrogen peroxide, a critical component in various chemical and biological processes (Lampard et al., 2018).

Use in Medicinal Chemistry

  • In medicinal chemistry, the compound has been explored for its potential in synthesizing new drugs and chemical agents. The research focuses on modifying molecular structures to enhance properties like stability and reactivity, which are crucial in drug development (Wang & Franz, 2018).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is classified as Eye Irritant 2 and Flammable Liquid 3, with hazard statements H226 - H319 .

properties

IUPAC Name

methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO5/c1-10-8-13(19-6)11(14(18)20-7)9-12(10)17-21-15(2,3)16(4,5)22-17/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGKWPLWXKLNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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